3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol
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Overview
Description
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves the coupling of the oxadiazole and quinoline moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to the corresponding hydrazide under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has potential as a fluorescent probe due to its heterocyclic structure, which can exhibit interesting photophysical properties . It can be used to study biological processes at the molecular level.
Medicine
Medicinally, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development . Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics . It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, while the quinoline core can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate: A potassium-competitive acid blocker with potent H(+),K(+)-ATPase inhibitory activity.
3-(Trifluoromethyl)benzylamine: A compound with similar fluorophenyl substitution but different core structure.
Uniqueness
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is unique due to its combination of a quinoline core and an oxadiazole ring. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCQQEARBGBNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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